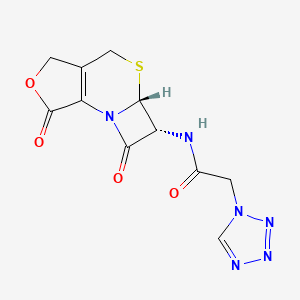

Cefazolin lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172998-53-6 | |

| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unwanted Cyclization: An In-depth Technical Guide to the Formation of Cefazolin Lactone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Imperative of Purity in Cephalosporin Therapeutics

Cefazolin, a first-generation cephalosporin, remains a cornerstone of antibacterial therapy and surgical prophylaxis. Its efficacy, however, is intrinsically linked to its chemical integrity. The degradation of cefazolin not only compromises its therapeutic potency but also introduces impurities that can pose safety risks and create regulatory hurdles. Among these degradation products, cefazolin lactone represents a critical quality attribute that demands a thorough mechanistic understanding. This guide provides an in-depth exploration of the intramolecular cyclization mechanism leading to the formation of cefazolin lactone, offering insights into the causative factors and analytical strategies for its control.

The Genesis of an Impurity: Unraveling the Cefazolin Lactone Formation Pathway

The formation of cefazolin lactone is a consequence of the inherent instability of the β-lactam ring, a hallmark of cephalosporins. This process is primarily a hydrolytic degradation pathway where the β-lactam ring is cleaved, followed by an intramolecular cyclization.

The degradation is initiated by the hydrolysis of the β-lactam ring, leading to the formation of cefazoloic acid.[1] This intermediate is unstable and can undergo further degradation. A key step in the formation of the lactone is the intramolecular attack of the carboxyl group, generated from the opened β-lactam ring, on the methylene group at the C-3 position of the dihydrothiazine ring. This results in the expulsion of the 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) leaving group and the formation of a lactone ring.

This intramolecular cyclization is a critical degradation pathway for cefazolin, particularly under acidic conditions.[1] The resulting cefazolin lactone is an inactive and undesirable impurity.

Visualizing the Mechanism

To fully appreciate the transformation, a visual representation of the reaction cascade is essential. The following diagram illustrates the key steps from the parent drug to the final lactone impurity.

Figure 1: The degradation pathway of cefazolin to cefazolin lactone.

Factors Influencing Lactone Formation: A Deeper Dive into Causality

The rate and extent of cefazolin lactone formation are not arbitrary. They are governed by a confluence of environmental and structural factors. Understanding these is paramount for developing robust formulation and storage strategies.

The Pivotal Role of pH

The stability of cefazolin is significantly influenced by pH.[2][3] Acidic conditions are known to accelerate the degradation of cefazolin to its lactone.[1] The kinetics of degradation follow a pseudo-first-order reaction, with the degradation rate being significantly higher in both acidic and alkaline solutions compared to a more neutral pH range.[3] A pH minimum for cefazolin degradation has been observed between pH 5.5 and 6.5, indicating the region of its greatest stability.[3]

The Impact of Temperature

As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of cefazolin. Increased storage temperatures accelerate the rate of degradation, including the formation of cefazolin lactone.[2][4] Conversely, refrigerated conditions (e.g., 4°C) have been shown to significantly preserve the stability of cefazolin solutions, with formulations retaining over 90% of their initial concentration for extended periods.[2][4]

The Influence of the C-3 Side Chain

The nature of the substituent at the C-3 position of the cephalosporin nucleus is a key determinant of its stability. In cefazolin, the 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group is susceptible to displacement, facilitating the intramolecular cyclization that leads to lactone formation.

Analytical Vigilance: Detecting and Quantifying Cefazolin Lactone

The accurate detection and quantification of cefazolin lactone are critical for ensuring the quality and safety of cefazolin-containing products. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for the analysis of cefazolin and its impurities.[1][5][6][7] Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products, including cefazolin lactone.[2]

Table 1: Typical Chromatographic Conditions for Cefazolin Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[8][9] |

| Detection | UV at approximately 254 nm or 270-272 nm.[7][8][10] |

| Flow Rate | Typically 1.0 - 2.0 mL/min.[8] |

| Temperature | Controlled room temperature or elevated (e.g., 45 °C).[8] |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unequivocal identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][11] LC-MS/MS provides valuable fragmentation data that helps in confirming the structure of impurities like cefazolin lactone.[1]

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, plays a crucial role in the definitive characterization of isolated impurities.[1][12][13] These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the lactone structure.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers aiming to study cefazolin degradation and lactone formation.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade cefazolin under various stress conditions to generate its degradation products for analytical method development and validation.

Workflow: Forced Degradation of Cefazolin

Figure 2: A typical workflow for forced degradation studies of cefazolin.

Step-by-Step Methodology:

-

Prepare a stock solution of cefazolin sodium in a suitable solvent (e.g., water or a relevant buffer).

-

Acidic Degradation: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary to accelerate degradation.[14]

-

Alkaline Degradation: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.[14]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).[4][14]

-

Thermal Degradation: Heat the stock solution at a controlled temperature.

-

Photolytic Degradation: Expose the stock solution to UV light.[1][14]

-

Neutralize the acidic and basic samples to a suitable pH before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method and LC-MS for peak identification.

Protocol for HPLC Analysis of Cefazolin and Its Impurities

This protocol outlines a general procedure for the quantitative analysis of cefazolin and the detection of its lactone impurity.

Step-by-Step Methodology:

-

Prepare the mobile phase according to the validated method.

-

Prepare standard solutions of cefazolin and, if available, a reference standard of cefazolin lactone at known concentrations.

-

Prepare the sample solution by dissolving the cefazolin drug substance or product in the mobile phase or a suitable diluent.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the concentration of cefazolin and the percentage of the lactone impurity in the sample by comparing the peak areas to those of the standards.

Conclusion: Proactive Control for a Stable Therapeutic

The formation of cefazolin lactone is a critical degradation pathway that underscores the importance of rigorous control over formulation, storage, and handling of this vital antibiotic. A thorough understanding of the underlying chemical mechanism, the factors that promote this degradation, and the analytical tools to monitor it are essential for ensuring the delivery of a safe and effective therapeutic product. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can proactively address the challenge of cefazolin lactone formation and uphold the highest standards of pharmaceutical quality.

References

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Analytical & Bioanalytical Techniques, 4(5).

- Pharmaffili

- Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 43(1-2), 101-110.

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.

- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 245–250.

- Zbrozek, A. S., Gotz, V. P., Soflin, D. L., & Dukes, G. E. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. American Journal of Hospital Pharmacy, 44(8), 1623–1627.

- Pharmaffili

- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 245–250.

- Pramar, Y. V., & Loucas, S. P. (1995). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Journal of Ocular Pharmacology and Therapeutics, 11(4), 317-323.

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Degradation pathway for (a) Impurity-I and (b) Impurity-II.

- Wang, J., et al. (2020). Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. HKU Scholars Hub.

- Daicel Pharma Standards. Cefazolin Impurities Manufacturers & Suppliers.

- USP-NF. (2011). Cefazolin Sodium.

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013).

- Larsen, J. L., & Jensen, J. (1979). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Dansk Tidsskrift for Farmaci, 53(1), 1-10.

- Bilski, P., & Sznitowska, M. (2007). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 64(1), 59-65.

- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags.

- Chromservis. (n.d.).

- Papaioannidou, P., Nitsas, V., & Mirtsou-Fidani, V. (2009). Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. Vojnosanitetski Pregled, 66(10), 785-790.

- de Oliveira, G. G., & Salgado, H. R. N. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace.

- Justiz, O. H., et al. (2004). Simple enzymatic process for preparing cefazolin.

- Blair, A. D., Forrey, A. W., Meijsen, F. T., & Cutler, R. E. (1975). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 8(2), 105-109.

- Li, Y., et al. (2017). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. Journal of Analytical Methods in Chemistry.

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2012). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 2, 19-25.

- Papaioannidou, P., Nitsas, V., & Mirtsou-Fidani, V. (2009). Hydrolysis of Cefazolin by Enzymes Produced by Pseudomonas Aeruginosa After Exposure to Ceftazidime in Vitro. PubMed.

- El-Gendy, A. E., El-Bardicy, M. G., & Loutfy, M. A. (2023). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 13(1), 1-11.

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II.

- Hussein, R. F., & Hammami, M. M. (2016). Rapid determination of cefazolin levels in human plasma by high performance liquid chromatography.

- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). 13C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c) Impurity-II.

- PubChem. Cefazolin open ring lactone.

- Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.

- Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1992). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 30(2), 170-172.

- Chemicea. Cefazolin Lactone Open Ring.

- SimSon Pharma. Cefazolin Open-Ring Lactone (USP).

- Organic Chemistry Portal. Lactone synthesis.

- Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.

Sources

- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 5. scispace.com [scispace.com]

- 6. Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. chromservis.eu [chromservis.eu]

- 9. Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cefazolin Degradation Pathway: Formation of the Lactone Derivative

A Senior Application Scientist's Synthesis of Mechanism, Analytics, and Mitigation

Authored by: [Your Name/Gemini AI]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy. However, its inherent chemical instability, particularly in aqueous solutions, presents a significant challenge in its formulation and clinical use. A critical degradation pathway involves the intramolecular cyclization to form an inactive lactone derivative. This guide provides a comprehensive technical overview of this degradation pathway, elucidating the underlying chemical mechanisms, detailing robust analytical methodologies for its characterization, and discussing potential mitigation strategies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of Cefazolin-based therapeutics.

The Imperative of Stability: Understanding Cefazolin's Vulnerability

Cefazolin's therapeutic efficacy is intrinsically linked to the integrity of its β-lactam ring, a four-membered cyclic amide. This strained ring is the pharmacophore, responsible for acylating penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis and leading to bacterial lysis. However, this inherent ring strain also renders the molecule susceptible to nucleophilic attack, initiating a cascade of degradation reactions.

The formation of a lactone derivative is a particularly insidious degradation pathway as it signifies the cleavage of the β-lactam ring, resulting in a complete loss of antibacterial activity. This degradation is primarily facilitated by hydrolysis, a process significantly influenced by pH, temperature, and the presence of catalytic species.[1][2] For drug development professionals, a thorough understanding of this pathway is paramount for designing stable formulations, establishing appropriate storage conditions, and ensuring patient safety and therapeutic efficacy.

The Chemical Cascade: Unraveling the Lactonization Mechanism

The transformation of Cefazolin into its lactone derivative is a multi-step process initiated by the hydrolysis of the β-lactam ring. This process is particularly prominent under acidic conditions.[3]

Step 1: Acid-Catalyzed Hydrolysis of the β-Lactam Ring

Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the opening of the β-lactam ring and the formation of an intermediate, Cefazoloic acid .[3]

Step 2: Intramolecular Cyclization to the Lactone

Following the formation of Cefazoloic acid, the molecule exists in a conformation where the newly formed carboxylic acid group and the hydroxyl group (resulting from the hydrolysis) on the dihydrothiazine ring are in close proximity. This spatial arrangement facilitates an intramolecular esterification reaction. The hydroxyl group attacks the carboxylic acid carbonyl, leading to the formation of a five-membered lactone ring and the elimination of a water molecule. This final product is the inactive Cefazolin lactone .

Below is a visual representation of this degradation pathway:

Analytical Characterization: Detecting and Quantifying the Lactone Degradant

Robust analytical methodologies are crucial for the identification and quantification of the Cefazolin lactone and other degradation products. This ensures the quality, stability, and safety of Cefazolin formulations. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are instrumental in developing and validating stability-indicating analytical methods.[4]

Forced Degradation Protocol

A typical forced degradation study for Cefazolin involves subjecting the drug substance to various stress conditions to generate its degradation products.

Table 1: Representative Forced Degradation Conditions for Cefazolin

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 2.5 hours at room temperature | Generation of Cefazoloic acid and Cefazolin lactone.[3] |

| Base Hydrolysis | 0.1 M NaOH | Immediate analysis | Rapid degradation, formation of various products. |

| Oxidative | 3% H₂O₂ | 7 days at room temperature | Generation of oxidation products. |

| Thermal | 105°C | 28 hours | Generation of thermal degradants. |

| Photolytic | UV light exposure (e.g., 1.2 million lux hours) | 12 hours | Generation of photolytic degradation products. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying Cefazolin and its degradation products. A stability-indicating HPLC method should be able to resolve the main Cefazolin peak from all potential degradants, including the lactone.

Protocol: Stability-Indicating HPLC Method for Cefazolin and its Lactone

-

Column: C18 reverse-phase column (e.g., YMC Pack Pro C18, 250 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.5 with ammonia).[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution: A typical gradient could be: 0-7 min (15% B), 7-30 min (15-20% B), 30-35 min (20% B), 35-45 min (20-50% B), followed by column wash and re-equilibration.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[3]

-

Injection Volume: 20 µL.[3]

This method allows for the separation of Cefazolin from its lactone and other impurities, enabling accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method to HPLC-UV and is invaluable for the structural elucidation of unknown degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the identity of the Cefazolin lactone.

Protocol: LC-MS Analysis of Cefazolin Degradation Products

-

LC System: Utilize an HPLC system with a C18 column as described above.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is commonly employed.

-

Data Acquisition: Full scan mode to identify all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of specific parent ions.

The expected m/z for Cefazolin lactone can be calculated based on its chemical formula and compared with the experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural characterization of degradation products. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide detailed information about the chemical environment of each atom in the molecule, confirming the formation of the lactone ring and the cleavage of the β-lactam.[3]

NMR Data for Cefazolin and its Lactone Degradant

| Nucleus | Cefazolin (DMSO-d₆) | Cefazolin Lactone (D₂O) | Key Observations for Lactone Formation |

| ¹H NMR | Presence of characteristic β-lactam protons. | Absence of β-lactam protons. | Disappearance of signals corresponding to the intact β-lactam ring. |

| ¹³C NMR | Characteristic carbonyl carbon signal of the β-lactam ring (~165 ppm). | Shift in carbonyl carbon signal corresponding to the lactone carbonyl. | Change in chemical shift of the carbonyl carbon, indicating a change in its chemical environment from a lactam to a lactone. |

Note: Specific chemical shifts can vary depending on the solvent and instrument.

Mitigation Strategies: Preserving the Integrity of Cefazolin

Given that the lactonization of Cefazolin is primarily driven by hydrolysis, several strategies can be employed to minimize its occurrence in pharmaceutical formulations.

-

pH Control: Maintaining the pH of Cefazolin solutions within its optimal stability range (typically pH 4.5-6.0) is crucial.[1] The use of appropriate buffer systems can help maintain the desired pH.

-

Temperature Control: Cefazolin degradation is temperature-dependent, with higher temperatures accelerating the rate of hydrolysis.[2] Therefore, storage at controlled room temperature or under refrigeration, as specified for the product, is essential.

-

Lyophilization: For parenteral formulations, lyophilization (freeze-drying) to remove water can significantly enhance the long-term stability of Cefazolin by preventing hydrolysis in the solid state.

-

Excipient Compatibility: Careful selection of excipients is necessary to avoid any catalytic effects on Cefazolin degradation.

Conclusion

The degradation of Cefazolin to its inactive lactone derivative is a critical stability concern that demands a thorough understanding from a mechanistic and analytical perspective. This guide has provided a detailed overview of the acid-catalyzed lactonization pathway, from the initial hydrolysis of the β-lactam ring to the final intramolecular cyclization. The outlined analytical methodologies, including HPLC, LC-MS, and NMR, provide a robust framework for the detection, quantification, and characterization of this critical degradant. By implementing the discussed mitigation strategies, drug development professionals can enhance the stability of Cefazolin formulations, ensuring the delivery of a safe and effective therapeutic agent to patients.

References

-

Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]

-

Namiki, Y., Tanabe, T., Kobayashi, T., Tanabe, J., Okimura, Y., Koda, S., & Morimoto, Y. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-214. [Link]

-

Khan Academy. (2014, March 13). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]

-

Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 119, 7-12. [Link]

-

Lalitha, N., & Pai, P. N. S. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

PubChem. (n.d.). Cefazolin open ring lactone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Cefazoloic acid. National Center for Biotechnology Information. [Link]

-

Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]

Sources

- 1. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Structure of Cefazolin Lactone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone in the armamentarium against bacterial infections. However, its efficacy is intrinsically linked to its chemical stability. A primary degradation pathway involves the hydrolysis of the strained β-lactam ring, leading to the formation of Cefazolin lactone. This guide provides a comprehensive technical overview of the chemical structure of Cefazolin lactone, a critical degradation product. We will delve into its formation mechanism, detailed structural elucidation through spectroscopic analysis, and its implications for the stability and quality control of Cefazolin-based therapeutics. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and quality assurance within the pharmaceutical industry.

Introduction: The Significance of Cefazolin and Its Degradation Products

Cefazolin is a semi-synthetic, broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its chemical scaffold is susceptible to degradation, particularly through the hydrolysis of its four-membered β-lactam ring.[2] This process leads to the formation of several degradation products, with Cefazolin lactone being a prominent impurity. The presence of such impurities can compromise the safety and efficacy of the drug product. Therefore, a thorough understanding of the chemical structure and formation of Cefazolin lactone is paramount for developing stable formulations and robust analytical methods for quality control.[3]

This guide will focus on the primary lactone structure formed via intramolecular cyclization following the opening of the β-lactam ring. It is important to distinguish this from a further degradation product, often referred to as "Cefazolin open ring lactone," which possesses a different molecular formula and structure.[4]

The Genesis of Cefazolin Lactone: A Mechanistic Perspective

The formation of Cefazolin lactone is a direct consequence of the inherent instability of the β-lactam ring in Cefazolin, especially in aqueous solutions. The degradation process is initiated by the hydrolytic cleavage of the amide bond within this strained ring system.

The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The process begins with a nucleophilic attack on the carbonyl carbon of the β-lactam ring. In aqueous media, this nucleophile is typically a water molecule or a hydroxide ion.

-

Ring Opening: This attack leads to the opening of the β-lactam ring, forming an unstable intermediate known as cefazoloic acid.[5]

-

Intramolecular Cyclization (Lactonization): The newly formed carboxylic acid and the hydroxyl group (resulting from the hydrolysis) are now positioned to undergo an intramolecular esterification reaction. The hydroxyl group attacks the carboxylic acid moiety, leading to the formation of a more stable five-membered lactone ring and the elimination of a water molecule.

Caption: Formation pathway of Cefazolin Lactone from Cefazolin.

Unveiling the Molecular Architecture: Chemical Structure of Cefazolin Lactone

The intramolecular cyclization results in a significant alteration of the original Cefazolin structure. The resulting Cefazolin lactone is a distinct chemical entity with the following characteristics:

-

Molecular Formula: C₁₁H₁₀N₆O₄S[6]

-

Molecular Weight: 322.3 g/mol [6]

-

IUPAC Name: N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d][5][7]thiazin-6-yl)-2-(1H-tetrazol-1-yl)acetamide[8]

-

CAS Number: 1172998-53-6[9]

The core structure now features a fused ring system where the original dihydrothiazine ring is fused with a newly formed γ-lactone ring.

Sources

- 1. hub.hku.hk [hub.hku.hk]

- 2. Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cefazolin open ring lactone | C11H12N6O5S | CID 157010647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. venkatasailifesciences.com [venkatasailifesciences.com]

- 9. Cefazolin Lactone | CAS 1172998-53-6 | LGC Standards [lgcstandards.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Cefazolin Lactone

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone antibiotic for treating numerous bacterial infections and for surgical prophylaxis. The stability of Cefazolin is a critical parameter in its formulation and storage, as it is susceptible to degradation under various stress conditions, including acidic, basic, and thermal stress. A primary degradation pathway involves the hydrolysis of the labile β-lactam ring, leading to the formation of several impurities. Among these, Cefazolin open-ring lactone is a significant degradation product that must be monitored to ensure the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the physical and chemical properties of Cefazolin open-ring lactone, its formation pathway, and the analytical methodologies essential for its characterization and quantification.

Molecular Identity and Structure

Cefazolin open-ring lactone is formed via the intramolecular cyclization of an intermediate that arises from the hydrolytic cleavage of the β-lactam ring in the parent Cefazolin molecule. Its formal chemical name is (R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-2-[(R)-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d]thiazin-2-yl]acetic acid.

It is crucial to distinguish this compound from other Cefazolin impurities. For instance, "Cefazolin lactone" is also a term used for Cefazolin EP Impurity G, which has a different molecular formula (C11H10N6O4S) and structure. This guide focuses on the open-ring lactone, a key product of hydrolytic degradation.

Caption: Chemical Structure of Cefazolin Open-Ring Lactone.

Physical and Chemical Properties

The key physicochemical properties of Cefazolin open-ring lactone are summarized below. These data are compiled from chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[(2R)-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d]thiazin-2-yl]-2-[[2-(tetrazol-1-yl)acetyl]amino]acetic acid | |

| Synonyms | Cefazolin open ring lactone, Cefazolin USP Related Compound C | |

| Molecular Formula | C₁₁H₁₂N₆O₅S | |

| Molecular Weight | 340.32 g/mol | |

| CAS Number | 1675245-01-8 | |

| Appearance | Solid (Typically a white to off-white powder) | Assumed from parent compound |

| Solubility | Soluble in Methanol | |

| XLogP3 | -1.2 | |

| Storage | 2-8°C |

Formation Pathway and Chemical Stability

Cefazolin lactone is not a synthetic precursor but rather a product of Cefazolin's degradation. The β-lactam ring, characteristic of all penicillin and cephalosporin antibiotics, is inherently strained and susceptible to hydrolysis.

Mechanism of Formation

Forced degradation studies have elucidated the pathway for lactone formation. Under acidic conditions, the primary degradation mechanism is the hydrolysis of the four-membered β-lactam ring of Cefazolin. This yields an unstable intermediate, cefazoloic acid. Subsequently, the carboxyl group formed from the ring-opening attacks the side chain, leading to an intramolecular esterification and the formation of the stable five-membered lactone ring.

Caption: Degradation pathway of Cefazolin to Cefazolin Open-Ring Lactone.

Stability Insights

The formation of Cefazolin lactone is a key indicator of drug substance or product degradation. Studies show that Cefazolin is particularly unstable in acidic and basic solutions. In acidic conditions (pH 3.5), significant degradation to the lactone and other impurities can be observed, especially when coupled with photolytic stress or heat. The rate of degradation is dependent on pH, temperature, and the presence of light, making control of these factors critical during manufacturing, formulation, and storage.

Analytical Characterization

The unambiguous identification and quantification of Cefazolin lactone require robust analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying Cefazolin from its degradation products. A stability-indicating HPLC method must be able to resolve the main Cefazolin peak from all potential impurities, including the lactone.

-

Typical System: Reversed-phase HPLC with a C18 column is most common.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile is typical. This allows for the effective separation of compounds with different polarities.

-

Detection: UV detection is standard, often monitored at 254 nm or 270 nm, where the chromophores of Cefazolin and its impurities absorb.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are indispensable for the structural confirmation of impurities.

-

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.

-

Mass-to-Charge Ratio (m/z): For Cefazolin open-ring lactone (C₁₁H₁₂N₆O₅S), the expected deprotonated molecular ion peak would be at an m/z corresponding to its molecular weight of ~340.3.

-

Fragmentation: MS/MS analysis provides structural information by fragmenting the molecular ion. The resulting fragmentation pattern is a unique fingerprint that helps confirm the identity of the lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural elucidation of isolated impurities. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to assign all proton and carbon signals and confirm the connectivity, thus verifying the lactone structure. The chemical shifts observed in the NMR spectrum are unique to the lactone's structure and differ significantly from those of the parent Cefazolin, particularly around the newly formed ester and the opened β-lactam region.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the generation, analysis, and isolation of Cefazolin lactone. Researchers should adapt and validate these methods for their specific instrumentation and requirements.

Protocol: Forced Degradation for Lactone Generation

Causality: This protocol uses acidic conditions to intentionally hydrolyze the β-lactam ring of Cefazolin, promoting the formation of the open-ring lactone for analytical standard generation or method validation.

-

Preparation of Cefazolin Stock: Accurately weigh and dissolve Cefazolin sodium in water to a known concentration (e.g., 1 mg/mL).

-

Acid Stress: Take a 10 mL aliquot of the Cefazolin solution and add 5 mL of 0.1 N HCl.

-

Incubation: Keep the solution at room temperature for approximately 2.5 to 3 hours. The progress of degradation should be monitored periodically by HPLC to achieve the desired level of lactone formation without complete degradation of all components.

-

Neutralization: After incubation, carefully neutralize the solution with 0.1 N NaOH to a pH of ~7.0 to quench the reaction.

-

Analysis: Analyze the resulting solution using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol: HPLC Analysis of Cefazolin and Degradation Products

Causality: This reversed-phase gradient method is designed to separate the relatively polar Cefazolin and its even more polar degradation products based on their differential partitioning between the stationary and mobile phases.

-

Chromatographic System:

-

Column: C18, 125 mm x 4 mm, 3 µm particle size.

-

Column Temperature: 45 °C.

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 50 µL.

-

UV Detection: 254 nm.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 7.5 with ammonia. (This volatile buffer is suitable for LC-MS).

-

Mobile Phase B: 100% Acetonitrile.

-

-

Gradient Elution Program:

-

Develop a gradient program that starts with a high percentage of aqueous mobile phase (A) to retain and separate early-eluting polar compounds and gradually increases the organic phase (B) to elute the parent drug and less polar impurities. A typical program might run over 30-40 minutes.

-

-

Sample Preparation: Dilute the sample from the forced degradation study with Mobile Phase A to an appropriate concentration for detection.

-

Data Analysis: Integrate the peaks and identify the Cefazolin lactone peak based on its retention time relative to a reference standard or by collecting the peak for MS analysis.

Protocol: Preparative HPLC for Lactone Isolation

Causality: This protocol scales up the analytical separation to isolate a sufficient quantity of the lactone for use as a reference standard and for full spectroscopic characterization (e.g., NMR).

-

System Configuration: Use a preparative HPLC system with a larger dimension C18 column (e.g., 250 x 50 mm, 10 µm).

-

Sample Loading: Concentrate the solution from a scaled-up forced degradation experiment and inject a large volume onto the column.

-

Isocratic Elution: For isolation of a specific compound, an isocratic or simple step-gradient mobile phase (e.g., 99:1 water:acetonitrile) may be used to maximize the resolution of the target peak.

-

Fraction Collection: Monitor the column effluent with a UV detector (e.g., at 210 nm) and collect the fractions corresponding to the Cefazolin lactone peak.

-

Post-Isolation Processing:

-

Pool the collected fractions containing the pure compound.

-

Concentrate the solution using a rotary evaporator under reduced pressure.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated lactone as a solid powder.

-

Confirm the purity and identity of the isolated material using analytical HPLC, MS, and NMR.

-

Conclusion

Cefazolin open-ring lactone is a critical impurity to monitor in Cefazolin sodium drug substance and finished products. Its presence is a direct indicator of

An In-Depth Technical Guide to the Discovery and History of Cefazolin Lactone

A Note from the Senior Application Scientist: In the landscape of pharmaceutical sciences, the journey of a drug molecule from its synthesis to its therapeutic action is often shadowed by the subtle transformations it undergoes. This guide is dedicated to one such transformation product of the widely-used antibiotic, Cefazolin. We will delve into the discovery and history of Cefazolin lactone, not as a mere impurity, but as a case study in the importance of understanding drug stability and degradation. For researchers and drug development professionals, this guide aims to provide a comprehensive technical resource, grounded in scientific literature and practical insights.

Introduction: The Genesis of Cefazolin and the Imperative of Stability

Cefazolin, a first-generation cephalosporin antibiotic, has been a cornerstone in the treatment of bacterial infections since its commercial introduction in 1971.[1] Its broad spectrum of activity against Gram-positive and some Gram-negative bacteria, coupled with a favorable pharmacokinetic profile, has cemented its place in clinical practice.[2] The efficacy of any pharmaceutical agent, however, is intrinsically linked to its stability. The degradation of a drug can lead to a loss of potency and the formation of new chemical entities, or impurities, which may have their own pharmacological and toxicological profiles.

The study of drug degradation is not merely an academic exercise; it is a regulatory mandate. Health authorities worldwide require rigorous stability testing and the identification and characterization of any degradation product present at levels of 0.1% or higher.[3] It is within this framework of ensuring drug safety and efficacy that Cefazolin lactone emerged from the shadows of its parent compound.

The Discovery of Cefazolin Lactone: A Tale Told in Chromatograms

The identification of Cefazolin lactone is intrinsically tied to the development and application of stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC). In numerous forced degradation studies, where Cefazolin sodium was subjected to stress conditions such as acid, base, oxidation, and heat, a consistent, previously unknown peak would appear in the chromatograms.[3][4] These studies, designed to ensure that the analytical method can separate the intact drug from its degradation products, were the crucible in which Cefazolin lactone was first observed.

While a singular "discovery" paper is not readily identifiable, the collective body of literature on Cefazolin's stability points to its recognition as a significant degradation product. These investigations revealed that Cefazolin is particularly susceptible to hydrolysis, leading to the formation of several degradation products, with Cefazolin lactone being a prominent player, especially under acidic conditions.[3][5]

The Chemistry of Transformation: Unraveling the Formation of Cefazolin Lactone

The formation of Cefazolin lactone is a classic example of intramolecular cyclization, a common degradation pathway for cephalosporins. The mechanism is not a direct conversion from Cefazolin but proceeds through a key intermediate, cefazoloic acid.

The Precursor: Cefazoloic Acid

Under acidic conditions, the primary degradation pathway for Cefazolin involves the hydrolysis of the β-lactam ring to form cefazoloic acid.[5] This intermediate is characterized by the opening of the four-membered β-lactam ring, resulting in a carboxylic acid and a secondary amine.

The Lactonization Step

Once cefazoloic acid is formed, the stage is set for the intramolecular cyclization that yields Cefazolin lactone. The carboxylic acid group, generated from the opening of the β-lactam ring, is positioned in close proximity to the hydroxyl group that can be formed at the C-4 position of the dihydrothiazine ring. Under acidic catalysis, an intramolecular esterification reaction occurs, leading to the formation of a stable five-membered lactone ring.[5]

Diagram: Proposed Mechanism of Cefazolin Lactone Formation

Caption: Proposed pathway for the formation of Cefazolin lactone from Cefazolin under acidic conditions.

Structural Elucidation and Characterization

The definitive identification of Cefazolin lactone was achieved through a combination of sophisticated analytical techniques. Researchers isolated the impurity from degraded samples of Cefazolin using preparative HPLC.[3] The isolated compound was then subjected to a battery of spectroscopic analyses:

-

Mass Spectrometry (MS): Provided the molecular weight of the compound and, through fragmentation patterns (MS/MS), offered clues about its structure, confirming the loss of elements corresponding to the opening of the β-lactam ring and subsequent lactonization.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques were instrumental in piecing together the precise connectivity of the atoms, confirming the formation of the lactone ring and the overall structure of the molecule.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Revealed the presence of key functional groups, such as the ester carbonyl of the lactone ring, and the absence of the characteristic β-lactam carbonyl stretch, providing further evidence of the transformation.[3]

These combined analytical efforts led to the unambiguous structural assignment of Cefazolin open-ring lactone.

| Compound | Molecular Formula | Molecular Weight |

| Cefazolin | C₁₄H₁₄N₈O₄S₃ | 454.51 g/mol |

| Cefazolin Lactone | C₁₁H₁₂N₆O₅S | 340.31 g/mol |

Synthesis of Cefazolin Lactone as a Reference Standard

The availability of pure Cefazolin lactone is crucial for its use as a reference standard in analytical methods. This allows for the accurate quantification of this impurity in Cefazolin drug substances and products. While detailed synthetic procedures are often proprietary, the principles of its formation can be leveraged for its synthesis in a laboratory setting.

General Synthetic Approach

A common strategy for synthesizing Cefazolin lactone involves the controlled degradation of Cefazolin under acidic conditions.

Experimental Protocol: Synthesis of Cefazolin Lactone (Illustrative)

-

Dissolution: Dissolve a known quantity of Cefazolin sodium in an acidic aqueous solution (e.g., dilute hydrochloric acid or formic acid).

-

Reaction: Stir the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to facilitate the hydrolysis of the β-lactam ring and subsequent lactonization. The reaction progress can be monitored by HPLC.

-

Purification: Once the desired level of conversion is achieved, the reaction mixture is subjected to preparative HPLC to isolate the Cefazolin lactone from the remaining Cefazolin, cefazoloic acid, and other degradation products.

-

Characterization: The purity and identity of the isolated Cefazolin lactone are confirmed using the analytical techniques described in the previous section (MS, NMR, FT-IR).

Diagram: Workflow for Cefazolin Lactone Synthesis and Purification

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 5. cleanchemlab.com [cleanchemlab.com]

Biological activity of Cefazolin lactone

An In-Depth Technical Guide to the Biological Activity of Cefazolin Lactone

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy, particularly for surgical prophylaxis. Its efficacy is intrinsically linked to the chemical integrity of its β-lactam ring. However, like all β-lactam antibiotics, cefazolin is susceptible to degradation, leading to the formation of various products, including Cefazolin Lactone. This guide provides a comprehensive technical analysis of Cefazolin Lactone, beginning with its formation through the degradation of the parent molecule. We will explore the structural basis for its anticipated loss of antibacterial activity and discuss the methodologies required to study its formation. This document synthesizes current knowledge to offer a field-proven perspective for researchers, scientists, and drug development professionals on the chemical stability and biological implications of cefazolin degradation.

Cefazolin: Mechanism of Action and Inherent Instability

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary molecular target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3] By acylating the active site of these enzymes, cefazolin blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall.[4] This disruption leads to cell lysis and bacterial death.[2] The efficacy of this mechanism is entirely dependent on the strained four-membered β-lactam ring, which is highly reactive and essential for acylating the PBPs.[3]

However, this reactive nature also makes the molecule susceptible to hydrolysis, which opens the β-lactam ring and renders the antibiotic inactive. This degradation can be influenced by various factors including pH, temperature, and the presence of other chemical agents.[5][6][7] One of the key degradation products identified under acidic conditions is Cefazolin Lactone.[8]

Formation and Chemical Structure of Cefazolin Lactone

The formation of Cefazolin Lactone is a direct consequence of the hydrolysis of the parent drug. The process typically proceeds through a two-step mechanism, particularly under acidic conditions.

-

β-Lactam Ring Opening: The initial step is the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction forms an unstable intermediate, Cefazoloic acid, which possesses a carboxylic acid group and a secondary amine.

-

Intramolecular Cyclization (Lactonization): Following the ring opening, the newly formed carboxylic acid group can undergo an intramolecular esterification reaction with a hydroxyl group that results from the rearrangement of the enamine moiety. This cyclization results in the formation of a stable five-membered lactone ring.[8]

This transformation fundamentally alters the chemical architecture of the molecule, eliminating the strained β-lactam ring that is the pharmacophore responsible for its antibacterial activity.

Analysis of Biological Activity

Direct experimental data on the isolated biological activity of Cefazolin Lactone is scarce in peer-reviewed literature. However, based on the well-established mechanism of action for β-lactam antibiotics, we can make authoritative deductions about its expected biological profile.

Antibacterial Inactivity: The Consequence of a Lost Pharmacophore

The antibacterial activity of cefazolin is irrefutably tied to the electrophilic character of the carbonyl carbon in the β-lactam ring, which allows it to acylate the serine residue in the active site of bacterial PBPs. The formation of Cefazolin Lactone involves the complete destruction of this ring.

The resulting lactone structure is a stable, five-membered ester ring that lacks the necessary steric and electronic properties to bind to and inhibit PBPs. Therefore, Cefazolin Lactone is presumed to be devoid of clinically significant antibacterial activity. The loss of the β-lactam ring is a definitive indicator of inactivation.

Potential for Immunological Response: A Theoretical Consideration

While inactive as an antibiotic, degradation products of β-lactams can sometimes play a role in hypersensitivity reactions. The parent drug or its degradation products can act as haptens, covalently binding to host proteins to form immunogenic conjugates that can trigger an allergic response. For penicillins, the major antigenic determinant is the penicilloyl group, formed from the opening of the β-lactam ring.

It is theoretically possible that Cefazolin Lactone or its precursors could similarly bind to proteins and elicit an immune response. However, there is currently no direct clinical or experimental evidence to suggest that Cefazolin Lactone is a major antigenic determinant in cefazolin-related allergies. The primary focus for cross-reactivity studies in cephalosporins has been on the similarity of the R-group side chains rather than degradation products.[9] Further research is required to determine if Cefazolin Lactone has any significant immunogenic potential.

Methodologies for Analysis and Characterization

The study of Cefazolin Lactone necessitates robust analytical methods capable of separating and identifying various degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method based on principles outlined in the literature.[5][8]

Objective: To separate Cefazolin from its degradation products, including Cefazolin Lactone.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Anhydrous disodium hydrogen orthophosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Cefazolin reference standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a buffer solution (e.g., 20 mM phosphate buffer) and adjust to a suitable pH (e.g., pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Gradient Elution: Develop a gradient program that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more non-polar degradation products. An example gradient could be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Ramp to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Sample Preparation:

-

Dissolve a known quantity of Cefazolin in the mobile phase or a suitable diluent.

-

For forced degradation samples, dilute the reaction mixture appropriately before injection.

-

-

Analysis: Inject the prepared samples and monitor the chromatogram. The retention times for Cefazolin and its impurities, including Cefazolin Lactone, should be distinct, demonstrating the method's specificity.

Protocol: Forced Degradation Study

Forced degradation studies are essential to generate degradation products and validate the stability-indicating nature of an analytical method.[8]

Objective: To intentionally degrade Cefazolin under controlled stress conditions to produce impurities, including Cefazolin Lactone.

Conditions:

-

Acid Hydrolysis:

-

Dissolve Cefazolin in 0.1 M Hydrochloric Acid.

-

Incubate at 60°C for 2-4 hours.

-

Neutralize the solution with 0.1 M Sodium Hydroxide.

-

Dilute to a suitable concentration and analyze by HPLC. This condition is most likely to generate Cefazolin Lactone.[8]

-

-

Base Hydrolysis:

-

Dissolve Cefazolin in 0.1 M Sodium Hydroxide.

-

Incubate at room temperature for 1-2 hours.

-

Neutralize with 0.1 M Hydrochloric Acid.

-

Dilute and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve Cefazolin in a 3% solution of Hydrogen Peroxide.

-

Incubate at room temperature for 6-8 hours.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation:

-

Store solid Cefazolin powder in an oven at 105°C for 24 hours.

-

Dissolve the powder, dilute, and analyze by HPLC.

-

Clinical and Pharmaceutical Significance

The formation of the inactive Cefazolin Lactone has significant implications for drug development and clinical practice.

-

Loss of Potency: The degradation of Cefazolin to its lactone form represents a direct loss of active pharmaceutical ingredient (API). This can lead to sub-therapeutic dosing if the stability of the drug is compromised.[6]

-

Formulation and Storage: Pharmaceutical formulations must be developed to minimize degradation. This includes optimizing pH, selecting appropriate excipients, and defining strict storage conditions (e.g., refrigeration, protection from light) to ensure the product maintains its potency throughout its shelf life.[10][11]

-

Administration: Reconstituted solutions of Cefazolin for injection have a limited window of stability. Hospital pharmacies must adhere to established guidelines for storage time and temperature to prevent the administration of a degraded, less effective product.[7]

Conclusion and Future Directions

Cefazolin Lactone is a significant degradation product of Cefazolin, formed via the hydrolysis of the essential β-lactam ring. Its formation results in a complete loss of the antibacterial activity that defines the therapeutic utility of the parent drug. While its direct role in hypersensitivity reactions remains unproven, its presence serves as a critical marker for the chemical instability and loss of potency of Cefazolin preparations.

Future research should focus on the definitive isolation and characterization of Cefazolin Lactone to confirm its lack of antimicrobial activity through in vitro susceptibility testing. Furthermore, immunological studies could clarify its potential, if any, to act as a hapten and contribute to allergic phenomena. For drug development professionals, continued focus on creating more stable formulations and defining optimal storage and handling procedures is paramount to ensuring that Cefazolin's full therapeutic benefit is delivered to patients.

References

- Khan DA, Banerji A, Blumenthal KG, et al. Drug allergy: A 2022 practice parameter update. J Allergy Clin Immunol. 2022.

-

Gaeta F, Valluzzi RL, Caruso C, et al. Cefazolin Hypersensitivity: Toward Optimized Diagnosis. J Allergy Clin Immunol Pract. 2016. Available from: [Link]

-

Wikipedia contributors. Cefazolin. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Buttner R. Pharm 101: Cephazolin. LITFL. 2020. Available from: [Link]

-

Medcrine. Cefazolin: Indications, Dosage, Mechanism of action and side effects. Medcrine. 2025. Available from: [Link]

-

Boeva L, Zlatanov L, Michailova S, et al. Comparative study of antibacterial activity of cefazolin sodium and of its crystalline modifications. Int J Pharm. 1999. Available from: [Link]

-

Drugs.com. CeFAZolin Monograph for Professionals. Drugs.com. 2025. Available from: [Link]

-

Shomu's Biology. Cefazolin | Uses, mechanism of action. YouTube. 2022. Available from: [Link]

-

Romano A, Viola M, Gaeta F, et al. Tolerability of Cefazolin and Ceftibuten in Patients with IgE-Mediated Aminopenicillin Allergy. J Allergy Clin Immunol Pract. 2020. Available from: [Link]

-

American Academy of Allergy, Asthma & Immunology. Cefazolin testing and challenge. AAAAI. 2022. Available from: [Link]

-

Hsieh S. Is Cefazolin Safe For Patients With Beta-lactam Allergy. YouTube. 2023. Available from: [Link]

-

Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. 2013. Available from: [Link]

-

Donnelly RF. Sample chromatograms of cefazolin sodium and degradation products. ResearchGate. 2010. Available from: [Link]

-

Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Sci Pharm. 2013. Available from: [Link]

-

Rojanarata T, Sa-nguanpuag S, O-chareonrat C, et al. Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant-Based Preservatives. J Ocul Pharmacol Ther. 2011. Available from: [Link]

-

Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. 2013. Available from: [Link]

-

Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. 2013. Available from: [Link]

-

Reller LB, Karney WW, Beaty HN, et al. Bactericidal activity and pharmacology of cefazolin. Antimicrob Agents Chemother. 1973. Available from: [Link]

-

Reller LB, Karney WW, Beaty HN, et al. Bactericidal Activity and Pharmacology of Cefazolin. Antimicrob Agents Chemother. 1973. Available from: [Link]

-

Donnelly RF. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. Can J Hosp Pharm. 2010. Available from: [Link]

-

Kłys M, Gucwa K, Stochmal A, et al. Antimicrobial Activity of Lactones. Int J Mol Sci. 2022. Available from: [Link]

-

Wicha SG, Kees MG, Solms A, et al. Target Attainment and Population Pharmacokinetics of Cefazolin in Patients with Invasive Staphylococcus aureus Infections: A Prospective Cohort Study. Antibiotics (Basel). 2024. Available from: [Link]

-

Cleanchem. Cefazolin Open-Ring Lactone (USP). Cleanchem. Available from: [Link]

-

American Society of Health-System Pharmacists. Cefazolin Sodium. ASHP. Available from: [Link]

-

Kodym A, Bilski P, Domańska A, et al. Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Pol Pharm. 2012. Available from: [Link]

Sources

- 1. Cefazolin - Wikipedia [en.wikipedia.org]

- 2. Cefazolin: Indications, Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]

- 3. m.youtube.com [m.youtube.com]

- 4. litfl.com [litfl.com]

- 5. researchgate.net [researchgate.net]

- 6. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 7. publications.ashp.org [publications.ashp.org]

- 8. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tolerability of Cefazolin and Ceftibuten in Patients with IgE-Mediated Aminopenicillin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

Hydrolysis of Cefazolin to form lactone

An In-Depth Technical Guide to the Hydrolysis of Cefazolin and Subsequent Lactone Formation

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone antibiotic for treating various bacterial infections. However, its efficacy is intrinsically linked to its chemical stability. The integrity of the β-lactam ring is paramount for its antibacterial activity, and its cleavage through hydrolysis renders the drug inactive. This guide provides a detailed technical exploration of the hydrolytic degradation of Cefazolin, with a specific focus on the intramolecular cyclization pathway that leads to the formation of an inactive lactone. We will dissect the underlying chemical mechanisms, explore the critical factors influencing the rate of degradation, and present robust analytical methodologies for the detection and characterization of these degradation products. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry who require a deep, mechanistic understanding of Cefazolin stability.

Introduction: The Clinical Imperative for Cefazolin Stability

Cefazolin exerts its bactericidal effect by acylating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This acylation is facilitated by the high reactivity of the strained four-membered β-lactam ring. Any process that compromises this ring, such as hydrolysis, leads to a loss of antibacterial potency. The formation of degradation products, including the Cefazolin lactone, is not only a matter of diminished efficacy but also a potential source of impurities that must be monitored and controlled according to regulatory standards[1][2]. Understanding the kinetics and pathways of this degradation is therefore critical for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.

The Chemical Trajectory: From Active Antibiotic to Inactive Lactone

The degradation of Cefazolin to its corresponding lactone is a multi-step process initiated by the cleavage of the β-lactam ring. This process is highly dependent on the solution's pH.

Step 1: Hydrolysis of the β-Lactam Ring

The primary and rate-limiting step in this degradation pathway is the hydrolysis of the amide bond within the β-lactam ring. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH below 4.5), the carbonyl oxygen of the β-lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[1]. This leads to the opening of the ring to form an inactive intermediate, Cefazoloic acid[1].

-

Base-Catalyzed Hydrolysis: In neutral to alkaline environments (rapidly above pH 8.5), the hydroxide ion acts as a potent nucleophile, directly attacking the β-lactam carbonyl carbon[3][4][5]. This pathway is often more aggressive and leads to a faster degradation rate compared to acid-catalyzed hydrolysis.

Step 2: Intramolecular Cyclization to Cefazolin Lactone

Once the β-lactam ring is opened to form Cefazoloic acid, the newly formed carboxylic acid group is positioned in close proximity to the double bond in the dihydrothiazine ring. This spatial arrangement facilitates a spontaneous, intramolecular nucleophilic attack, resulting in the formation of a thermodynamically stable five-membered lactone ring[1]. This lactone is a known degradation impurity listed in the European Pharmacopoeia[1].

The overall transformation is visually represented in the following reaction pathway.

Caption: Hydrolytic degradation pathway of Cefazolin to Cefazolin Lactone.

Key Factors Influencing Hydrolysis and Lactonization

The stability of Cefazolin in aqueous solution is not absolute and is significantly influenced by several environmental and formulation factors. A comprehensive understanding of these factors is essential for mitigating degradation.

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale | Key References |

| pH | U-shaped pH-rate profile. Minimum degradation between pH 5.5-6.5. Rapid increase below pH 4.5 and above pH 8.5. | Specific acid and base catalysis of β-lactam hydrolysis. The drug is most stable near its isoelectric point. | [3][4][5][6] |

| Temperature | Rate increases significantly with increasing temperature. | Hydrolysis is a chemical reaction with positive activation energy. Higher temperatures provide the energy needed to overcome this barrier. | [4][6] |

| Buffer Species | Phosphate buffers have been shown to exert a catalytic effect on the degradation rate. | General base catalysis, where the buffer species (e.g., HPO₄²⁻) acts as a nucleophile or proton shuttle, accelerating hydrolysis. | [4] |

| Concentration | Generally follows pseudo-first-order kinetics. | The rate is dependent on the Cefazolin concentration, but in aqueous solution, water is in vast excess and its concentration is considered constant. | [4] |

| Light | Exposure to UV light can cause degradation. | Photolytic degradation can occur, leading to the formation of various impurities. | [1][7] |

Experimental Protocols for Studying Cefazolin Degradation

To properly characterize the formation of Cefazolin lactone and other degradation products, a systematic approach involving forced degradation studies and a validated stability-indicating analytical method is required.

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the Cefazolin sample to generate its potential degradation products, including the lactone. This is crucial for developing and validating an analytical method that can separate all impurities from the parent peak.

Protocol: Acid-Induced Degradation for Lactone Formation

-

Preparation of Cefazolin Stock: Accurately weigh and dissolve Cefazolin Sodium in water to prepare a 1.0 mg/mL stock solution.

-

Acid Treatment: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl.

-

Incubation: Heat the solution in a water bath at 60°C for 2 hours. The elevated temperature accelerates the degradation process[4].

-

Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it by adding 1 mL of 1 M NaOH.

-

Dilution: Dilute the final solution to the 10 mL mark with the mobile phase and mix thoroughly.

-

Analysis: Immediately analyze the sample by HPLC to prevent further degradation. An untreated, neutralized sample should be run as a control.

Note: Similar protocols can be developed for base-induced (using NaOH), oxidative (using H₂O₂), photolytic (UV light exposure), and thermal degradation to ensure the analytical method is comprehensive[1][8][9].

Stability-Indicating Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying Cefazolin and its impurities[1][8][10]. A method is considered "stability-indicating" if it can resolve the parent drug from all degradation products without interference.

Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | YMC Pack Pro C18-RP (250 x 4.6 mm, 5 µm) | A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like Cefazolin and its degradants[1]. |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 7.5 | A volatile buffer suitable for LC-MS compatibility if further characterization is needed[1]. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the C18 column. |

| Gradient Elution | Time-programmed gradient | A gradient is necessary to resolve early-eluting polar degradants from the main Cefazolin peak and later-eluting impurities. |

| Flow Rate | 1.2 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times[1]. |

| Column Temperature | 45 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation[1]. |

| Detection | UV at 254 nm | Cefazolin and its degradation products contain chromophores that absorb in the UV range. 254 nm provides good sensitivity[1]. |

| Injection Volume | 50 µL | Adjusted based on sample concentration and detector sensitivity[1]. |

Characterization of the Lactone

While HPLC-UV can quantify the lactone, its definitive identification requires more sophisticated techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides the molecular weight of the degradation product and its fragmentation pattern, which serves as a structural fingerprint[1][8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, allowing for the unambiguous assignment of the lactone structure by mapping the chemical environment of each atom[1][11][12].

The following diagram illustrates a comprehensive workflow for the study of Cefazolin hydrolysis.

Caption: Experimental workflow for Cefazolin hydrolysis and lactone analysis.

Conclusion and Future Perspectives